molecular formula C16H13F3N4O2 B2834470 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole CAS No. 1803592-80-4

3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole

Cat. No.: B2834470
CAS No.: 1803592-80-4
M. Wt: 350.301
InChI Key: BNPRDUICZLSAGI-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is a complex organic compound featuring a cyclopentyl group, a phenyl ring substituted with a trifluoromethyl group, and two 1,2,4-oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially converting them to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like nitrating agents (HNO₃) or halogenating agents (Br₂) can be employed.

Major Products

    Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Amines or partially reduced oxadiazole derivatives.

    Substitution: Nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In medicinal chemistry, 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    3-Methyl-1,2,4-oxadiazole: Lacks the phenyl and cyclopentyl groups, making it less complex.

    5-(4-Methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the cyclopentyl group and the trifluoromethyl-substituted phenyl ring in 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole makes it unique.

Properties

IUPAC Name

3-cyclopentyl-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)15-21-13(23-25-15)10-5-7-11(8-6-10)14-20-12(22-24-14)9-3-1-2-4-9/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPRDUICZLSAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3=CC=C(C=C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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